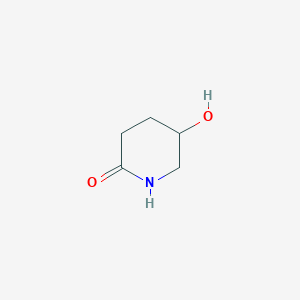

5-Hydroxypiperidin-2-one

Vue d'ensemble

Description

Ro 21-9738, également connu sous le nom de doxifluridine, est un 5’-désoxyribonucléoside de pyrimidine qui présente une structure similaire à la 5-fluorouridine. C’est un promédicament oral de l’agent antinéoplasique 5-fluorouracile, conçu pour contourner la dégradation rapide du 5-fluorouracile par la dihydropyrimidine déshydrogénase dans la paroi intestinale. Ro 21-9738 est converti en 5-fluorouracile en présence de la pyrimidine nucléoside phosphorylase .

Applications De Recherche Scientifique

Ro 21-9738 has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various fluorinated nucleosides.

Biology: It is used to study the mechanisms of nucleoside metabolism and the effects of fluorinated nucleosides on cellular processes.

Medicine: Ro 21-9738 is primarily used in cancer research as an antineoplastic agent. .

Méthodes De Préparation

Ro 21-9738 peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 5-fluorouridine avec le 2,2-diméthoxypropane en présence d’acide p-toluènesulfonique pour former la 2’,3’-isopropylidène-5-fluorouridine. Cet intermédiaire est ensuite traité avec du triphénylphosphite méthiodide pour donner Ro 21-9738 . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle afin de garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Ro 21-9738 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du 5-fluorouracile.

Réduction : Il peut être réduit pour former du 5-fluoro-5’-désoxyuridine.

Substitution : Il peut subir des réactions de substitution nucléophile.

Les réactifs et conditions courants utilisés dans ces réactions comprennent la pyrimidine nucléoside phosphorylase pour la conversion en 5-fluorouracile et divers agents oxydants et réducteurs pour d’autres transformations. Les principaux produits formés à partir de ces réactions sont généralement le 5-fluorouracile et ses dérivés .

Applications de la recherche scientifique

Ro 21-9738 a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers nucléosides fluorés.

Biologie : Il est utilisé pour étudier les mécanismes du métabolisme des nucléosides et les effets des nucléosides fluorés sur les processus cellulaires.

Médecine : Ro 21-9738 est principalement utilisé dans la recherche sur le cancer comme agent antinéoplasique. .

Mécanisme D'action

Ro 21-9738 exerce ses effets en étant converti en 5-fluorouracile en présence de la pyrimidine nucléoside phosphorylase. Le 5-fluorouracile inhibe ensuite la thymidylate synthase, une enzyme cruciale pour la synthèse de l’ADN. Cette inhibition entraîne la perturbation de la réplication de l’ADN et de la division cellulaire, ce qui entraîne finalement la mort cellulaire. Les cibles moléculaires et les voies impliquées comprennent la thymidylate synthase et la voie de synthèse de l’ADN .

Comparaison Avec Des Composés Similaires

Ro 21-9738 est similaire à d’autres nucléosides fluorés, tels que :

5-Fluorouracile : La forme active de Ro 21-9738, utilisée comme agent antinéoplasique.

5-Fluorouridine : Un nucléoside fluoré ayant des propriétés antinéoplasiques similaires.

5-Fluoro-2’-désoxyuridine : Un autre nucléoside fluoré utilisé dans la recherche sur le cancer.

Ro 21-9738 est unique en ce qu’il s’agit d’un promédicament oral conçu pour améliorer la biodisponibilité et l’efficacité du 5-fluorouracile en contournant sa dégradation rapide dans la paroi intestinale .

Activité Biologique

5-Hydroxypiperidin-2-one, also known as (S)-5-hydroxypiperidin-2-one, is a chiral cyclic amide that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound, with the molecular formula C₅H₉NO₂ and a molecular weight of approximately 115.13 g/mol, exhibits significant pharmacological properties that are being explored in various fields, including medicine and organic synthesis.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 5-position of the piperidine ring, contributing to its unique chemical properties. The compound exists in two enantiomeric forms: (R)-5-hydroxypiperidin-2-one and (S)-5-hydroxypiperidin-2-one, which may exhibit distinct biological activities. The structural features of this compound allow it to interact with various biological targets, influencing its pharmacological potential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-5-methylpiperidin-2-one | Methyl group at position 5 | Enhanced lipophilicity affecting bioactivity |

| 3-Amino-5-hydroxypiperidin-2-one | Amino group at position 3 | Potential for enhanced interaction with receptors |

| (S)-4-Hydroxypyrrolidine-2-one | Pyrrolidine ring structure | Different ring system may alter biological activity |

| N-(2-Hydroxyethyl)dodecanamide | Hydroxyethyl substitution | Different functional profile affecting solubility |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with target molecules, which can modulate enzyme activity and receptor interactions. For instance, it has been shown to act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells. Research indicates that these compounds can induce apoptosis and disrupt cell cycle progression in cancer cells, providing a promising avenue for developing new cancer therapies.

Case Study: Antitumoral Effects

A study focused on highly functionalized 5-hydroxy-2H-pyrrol-2-ones revealed their antitumoral effects through a cytostatic mechanism. These compounds inhibited estrogen receptor (ER)-mediated transcription in breast cancer cells without affecting androgen or glucocorticoid receptor activities. Notably, one compound demonstrated rapid non-competitive inhibition of ERα functionality in uterine tissues, suggesting a dual therapeutic approach for ER-positive breast cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Some derivatives have been effective against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus. The mechanism behind this activity may involve dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication .

Central Nervous System Activity

The structural similarity of this compound to known psychoactive compounds suggests its potential role in developing drugs targeting the central nervous system (CNS). Preliminary studies indicate that this compound may exhibit antidepressant effects and could be explored further for treating mood disorders.

Propriétés

IUPAC Name |

5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZVNYVEZZOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463978 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-07-2 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Several synthetic approaches have been explored, each offering unique advantages:

- Azidolysis of Epoxide Esters: This method, highlighted in one study, provides racemic (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one through a multi-step process involving a Sonogashira coupling and an azidolysis reaction. []

- Rearrangement of Aziridines: Treating specific aziridine derivatives (2-(2-cyanoethyl)aziridines) with a nitrile hydratase or under microwave irradiation leads to the formation of 5-hydroxypiperidin-2-ones. []

- Asymmetric Synthesis: An enantioselective approach utilizes a copper(I)-catalyzed Henry reaction with a chiral bisoxazolidine ligand. This method provides access to enantiomerically enriched (S)-5-hydroxypiperidin-2-one with high enantiomeric excess. []

- Vinylogous Mannich Reactions: Asymmetric vinylogous Mannich reactions using substituted furans as starting materials provide an alternative route to access various 5-hydroxypiperidin-2-one derivatives. []

- Biocatalytic Approaches: Employing (S)-hydroxynitrile lyase (HNL) for cyanohydrin formation followed by a controlled hydrogenation step allows for the synthesis of this compound, showcasing the potential of biocatalysis in its preparation. []

A: Yes, a mild and metal-free method utilizes a combination of triflic anhydride (Tf2O) for amide activation and tris(pentafluorophenyl)borane (B(C6F5)3) catalysis for hydrosilylation with 1,1,3,3-tetramethyldisiloxane (TMDS). This method facilitates the one-pot reduction of secondary amides, including those structurally similar to this compound, into corresponding amines. Notably, this approach exhibits broad substrate scope, good functional group tolerance, and excellent chemoselectivity, making it a valuable tool in organic synthesis. []

A: Crystallographic studies on highly substituted imidazolinones incorporating the this compound framework provide valuable insights into their three-dimensional structures and intermolecular interactions. This information is crucial for understanding structure-activity relationships, which can guide the design and optimization of new compounds with potentially improved pharmacological properties. []

A: The stereochemistry of this compound derivatives significantly affects their biological activity. Different stereoisomers can exhibit varying interactions with biological targets, leading to differences in potency, selectivity, and pharmacological effects. Therefore, developing stereoselective synthetic methods is crucial for accessing specific isomers with desired biological properties. For instance, asymmetric vinylogous Mannich reactions allow for the synthesis of enantiomerically enriched 5-aminoalkylbutenolides, which can be further transformed into substituted 5-hydroxypiperidin-2-ones with defined stereochemistry. [] Similarly, the use of chiral ligands in copper(I)-catalyzed Henry reactions provides control over the stereochemical outcome, allowing for the synthesis of enantioenriched this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.